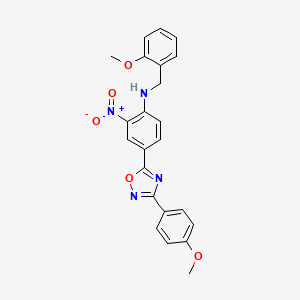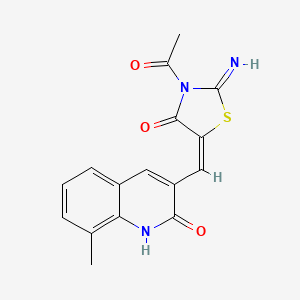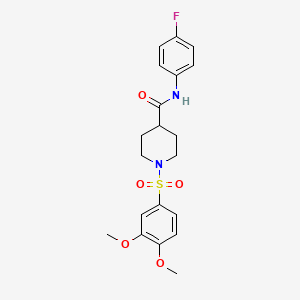
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide, also known as DFP-10825, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
作用機序
The mechanism of action of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide involves its interaction with various receptors in the body, including the mu-opioid receptor, delta-opioid receptor, and kappa-opioid receptor. This compound acts as a partial agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. At the same time, this compound acts as an antagonist at the delta-opioid receptor and kappa-opioid receptor, which are involved in mediating the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its interactions with the opioid receptors in the body. This compound has been shown to have analgesic effects, reduce the rewarding effects of drugs of abuse, and induce apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory effects and improve cognitive function in animal models.
実験室実験の利点と制限
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and stability. However, there are also some limitations to its use, including its low solubility in water and potential toxicity at high doses.
将来の方向性
There are several future directions for the research and development of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide. One potential direction is to explore its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize the synthesis method to improve the yield and purity of the final product. Additionally, further research is needed to understand the long-term effects and potential toxicity of this compound.
合成法
The synthesis of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide involves a multistep process that starts with the reaction of 3,4-dimethoxybenzaldehyde and piperidine in the presence of a base to form an intermediate product. The intermediate is then reacted with 4-fluorobenzonitrile to form the final product, which is purified through column chromatography. The yield of the synthesis process is reported to be around 45%.
科学的研究の応用
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide has shown promising results in various scientific research applications, including cancer treatment, pain management, and drug addiction. In cancer treatment, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In pain management, this compound has been shown to have analgesic effects by modulating the activity of opioid receptors. In drug addiction, this compound has been found to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(4-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-27-18-8-7-17(13-19(18)28-2)29(25,26)23-11-9-14(10-12-23)20(24)22-16-5-3-15(21)4-6-16/h3-8,13-14H,9-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJCCAGVHBAAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


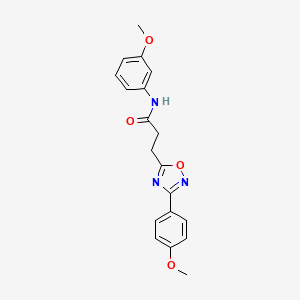
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7714985.png)

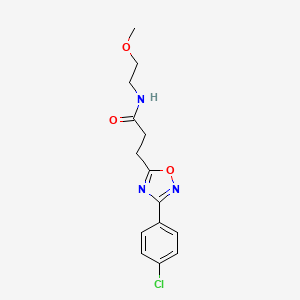
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7715009.png)
![N-(3-acetylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7715016.png)
![4-[1-(naphthalene-2-sulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7715031.png)

